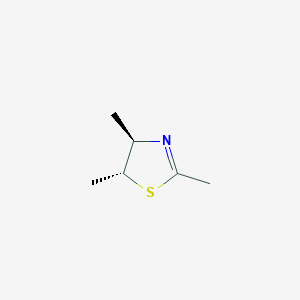
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole: is a chemical compound characterized by its unique structure, which includes a thiazole ring with three methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thioamide with an α-haloketone in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various targets.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparación Con Compuestos Similares
- rel-(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone
- rel-(4R,5R)-4,5-Difluoro-1,3-dioxolan-2-one
- rel-(4R,5R)-5,6-Difluoro-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl benzoate
Comparison: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole is unique due to its specific methylation pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C6H11NS |
|---|---|
Peso molecular |
129.23 g/mol |
Nombre IUPAC |
(4R,5R)-2,4,5-trimethyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3/t4-,5-/m1/s1 |
Clave InChI |
CIEKNJJOENYFQL-RFZPGFLSSA-N |
SMILES isomérico |
C[C@@H]1[C@H](SC(=N1)C)C |
SMILES canónico |
CC1C(SC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















